4-Chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine

Description

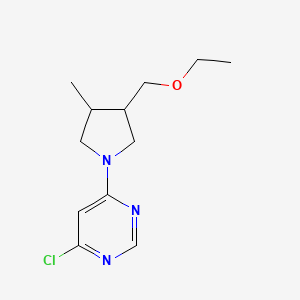

4-Chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 4-position and a substituted pyrrolidine ring at the 6-position. The pyrrolidine moiety is modified with an ethoxymethyl group at the 3-position and a methyl group at the 4-position. This compound is of interest in medicinal chemistry due to the versatility of pyrimidine scaffolds in drug design, particularly for targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name |

4-chloro-6-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-3-17-7-10-6-16(5-9(10)2)12-4-11(13)14-8-15-12/h4,8-10H,3,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYZFRAWHKNESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Related pyrimidine derivatives have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds that inhibit cdk2 have been shown to disrupt the cell cycle, potentially leading to cell death .

Biological Activity

4-Chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be represented by the following chemical structure:

This compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that it may influence:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors associated with neurotransmission, impacting neurological functions.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound across several parameters. The following table summarizes key findings from various research efforts:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, suggesting high potency.

Case Study 2: Anticancer Properties

In a separate investigation, the compound was tested for its anticancer properties using human cancer cell lines. Results demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, indicating potential for further development as an anticancer agent.

Case Study 3: Enzyme Inhibition

The inhibitory effect on xanthine oxidase was quantified through kinetic studies, revealing that this compound reduced uric acid production effectively. This property suggests its potential utility in treating conditions like gout.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as an intermediate in the production of drugs with therapeutic effects. For instance, it has been involved in the synthesis of antidepressant molecules through metal-catalyzed procedures, achieving yields of up to 70% with high enantiomeric excess.

Drug Development

The compound has shown promise in developing selective inhibitors for various biological targets. Its derivatives have been investigated for their interactions with neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The design of these inhibitors is based on structure-activity relationship studies that optimize binding affinity and selectivity .

Biocatalysis

In biochemistry, this compound has been explored for its role in synthesizing chiral drug intermediates via biocatalysis. Studies have demonstrated that using specific microbial strains can yield compounds with significant enantiomeric excess, which is crucial for the efficacy and safety of chiral drugs.

Case Study 1: Synthesis of Antidepressants

A study highlighted the use of this compound in synthesizing a targeted tertiary alcohol through a reaction involving 4-fluoro-phenyl boroxine. The process utilized Rhodium catalysts, resulting in a product with 99% enantiomeric excess, showcasing the compound's utility in creating complex pharmaceutical agents.

Case Study 2: Inhibition of nNOS

Research into selective inhibitors of nNOS revealed that derivatives of this compound could effectively bind to the enzyme, providing insights into potential therapeutic strategies for neurodegenerative disorders. These findings underscore the importance of optimizing molecular interactions to enhance drug efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 6-Position

Pyrimidine derivatives often exhibit significant differences in biological activity and physicochemical properties based on substituents at the 6-position. Below is a comparative analysis:

Table 1: Key Pyrimidine Derivatives and Their Substituents

Key Observations :

- Electronic Effects : The ethoxymethyl group introduces moderate electron-donating effects, contrasting with the strong electron-withdrawing nature of CF₃ in piperidine analogs .

- Hydrophilicity : Ethoxymethyl may improve solubility compared to purely alkyl or aromatic substituents (e.g., methyl or thiophene) .

Table 2: Hypothetical Activity Comparison

Preparation Methods

Preparation of the Pyrimidine Core

A key intermediate in the synthesis is 4,6-dichloro-2-(methylthio)pyrimidine, which has been utilized in related pyrimidine syntheses. This intermediate can be prepared by established literature methods and serves as a platform for further substitution.

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Ring

The substitution of the chlorine at the 6-position of the pyrimidine ring with an ethoxy or pyrrolidinyl group is accomplished via nucleophilic aromatic substitution. For example, treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature (ca. 20 °C) for 2 hours selectively replaces the chlorine at the 6-position to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. This reaction proceeds regioselectively and under mild conditions, avoiding harsher reagents or elevated temperatures.

| Parameter | Condition | Result |

|---|---|---|

| Starting material | 4,6-Dichloro-2-(methylthio)pyrimidine | Intermediate for substitution |

| Nucleophile | Sodium ethoxide (EtONa) | Selective substitution at C6 |

| Solvent | Ethanol | Mild, non-toxic solvent |

| Temperature | ~20 °C | Room temperature |

| Reaction time | 2 hours | Complete conversion |

| Yield | 89% | High yield, regioselective |

This method is advantageous due to its mildness and high regioselectivity, which is crucial for preparing functionalized pyrimidines without side reactions.

Patent-Reported Synthetic Routes for Related Pyrimidines

A patent (US10738058B2) describes a novel four-step synthesis for related 4-chloro-pyrimidine derivatives with high purity (>99.5% by HPLC) and improved yields, emphasizing:

- Use of controlled reaction conditions such as aging at 45 °C for cyclization steps.

- pH adjustments to optimize product isolation.

- Washing and drying protocols to achieve high purity without additional purification.

- Solvent and reagent optimization to reduce waste and improve recovery.

Although this patent focuses on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the principles of controlled reaction conditions, solvent use, and purification can be applied to the preparation of 4-chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine.

| Step | Key Conditions | Outcome |

|---|---|---|

| Cyclization | Aging at 45 °C, pH 3-5 adjustment | Complete cyclization |

| Isolation | Washing with water, drying under vacuum ≤100 °C | High purity product |

| Purity | >99.5% by HPLC | No further purification needed |

| Yield | 65-94% depending on step | Efficient conversion |

Summary Table of Preparation Methods

| Preparation Aspect | Methodology/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Pyrimidine core synthesis | Literature methods for 4,6-dichloro-2-(methylthio)pyrimidine | High yield, well-established | Intermediate for further substitution |

| Nucleophilic substitution at C6 | Reaction with EtONa in EtOH at 20 °C for 2 h | 89% yield, regioselective | Mild conditions, non-toxic solvent |

| Pyrrolidine substituent preparation | Functionalization with ethoxymethyl and methyl groups | Variable, depends on synthetic route | Typically pre-functionalized amine |

| Coupling pyrrolidine to pyrimidine | SNAr reaction with 4-chloropyrimidine derivatives | High purity achievable (>99.5%) | Optimized reaction and purification |

| Purification and isolation | Washing, vacuum drying, pH adjustment | >99.5% purity by HPLC | No further purification required |

Research Findings and Considerations

- The regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring is critical and can be controlled by choice of nucleophile, solvent, and temperature.

- Mild reaction conditions (room temperature, ethanol solvent) favor selective substitution and reduce by-products.

- Purification protocols involving aqueous washes and vacuum drying at controlled temperatures maintain product integrity and high purity.

- The ethoxymethyl group on the pyrrolidine ring enhances solubility and may influence biological activity, necessitating careful synthetic incorporation.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 4-Chloro-6-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrimidine, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine C4 position using a pyrrolidine derivative. Key steps include:

- Chloropyrimidine Activation : Use of POCl₃ or PCl₅ to activate the pyrimidine ring for substitution .

- Pyrrolidine Coupling : Reaction with 3-(ethoxymethyl)-4-methylpyrrolidine under reflux in anhydrous solvents (e.g., THF, DMF) .

- Yield Optimization : Control of temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 pyrimidine:pyrrolidine) to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine integration, ethoxymethyl proton splitting) .

- X-ray Crystallography : For absolute configuration confirmation, particularly for chiral centers in the pyrrolidine ring .

- HPLC-MS : Purity assessment (>95%) and detection of residual solvents or unreacted precursors .

Q. What experimental approaches are used to assess its solubility and stability in biological buffers?

- Methodological Answer :

- Solubility Screening : Shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid, analyzed via UV-Vis spectroscopy .

- Stability Studies : Incubation at 37°C over 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the ethoxymethyl group) .

Q. How is the compound’s potential as a kinase inhibitor evaluated in vitro?

- Methodological Answer :

- Kinase Assays : Use of ATP-competitive fluorescence polarization assays or radiometric assays (³³P-ATP) to measure IC₅₀ values .

- Selectivity Profiling : Screening against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, enzyme isoforms) across studies to identify variables affecting activity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxymethyl to fluoromethyl) to isolate functional group contributions .

Q. What computational methods are employed to predict binding modes to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites (e.g., hydrogen bonding with hinge-region residues) .

- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. How does the chirality of the pyrrolidine moiety influence pharmacological activity?

- Methodological Answer :

- Enantiomer Separation : Chiral HPLC or SFC to isolate R/S configurations .

- Biological Testing : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., proliferation inhibition in cancer lines) .

Q. What strategies mitigate metabolic instability of the ethoxymethyl group in vivo?

- Methodological Answer :

- ProDrug Design : Replace ethoxymethyl with cyclopropoxymethyl to reduce CYP450-mediated oxidation .

- Metabolite Identification : LC-HRMS of liver microsome incubations to track oxidation pathways .

Q. How can cross-reactivity with non-target receptors be minimized during lead optimization?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors/acceptors) to exclude off-target binding .

- Alanine Scanning : Mutate key residues in target enzymes to validate binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.